molecular formula C18H24ClN3O4 B12178777 Tert-butyl [2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate

Tert-butyl [2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate

Cat. No.: B12178777
M. Wt: 381.9 g/mol
InChI Key: OQLVDVYLQYGSEU-UHFFFAOYSA-N
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Description

Tert-butyl [2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tert-butyl carbamate group, which is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with an appropriate amine and a chlorinated aromatic compound under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Tert-butyl [2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl [2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound used as a protecting group in organic synthesis.

    N-Boc-ethylenediamine: Another compound with a tert-butyl carbamate group, used in peptide synthesis.

Uniqueness

Tert-butyl [2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is unique due to its specific structure, which combines a chlorinated aromatic ring, a pyrrolidinone moiety, and a tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H24ClN3O4

Molecular Weight

381.9 g/mol

IUPAC Name

tert-butyl N-[2-[[1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]carbamate

InChI

InChI=1S/C18H24ClN3O4/c1-18(2,3)26-17(25)21-8-7-20-16(24)12-9-15(23)22(11-12)14-6-4-5-13(19)10-14/h4-6,10,12H,7-9,11H2,1-3H3,(H,20,24)(H,21,25)

InChI Key

OQLVDVYLQYGSEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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